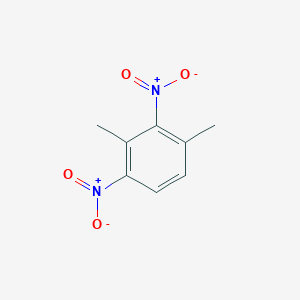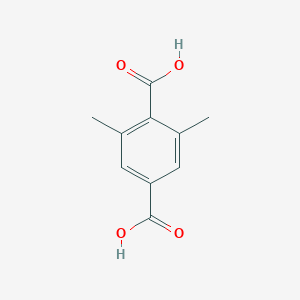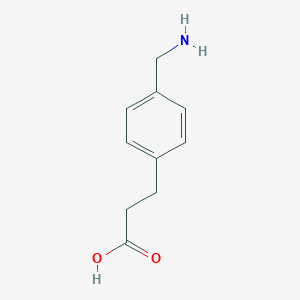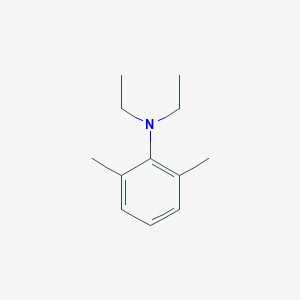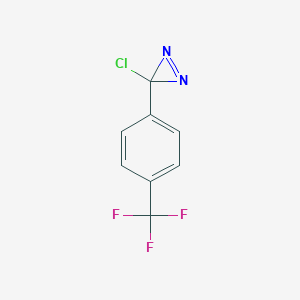
3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is a compound belonging to the class of diazirines, which are known for their ability to generate carbenes upon photochemical, thermal, or electrical stimulation . This compound is particularly notable for its trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine typically involves the reaction of 3-(4-bromomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine with silver oxide in dimethyl sulfoxide (DMSO) . This method ensures the formation of the desired diazirine compound with high purity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine undergoes various types of chemical reactions, including:
Photochemical Reactions: Upon exposure to UV light, the diazirine ring opens to form a reactive carbene intermediate.
Thermal Reactions: Heating the compound can also generate carbenes, which can insert into nearby C–H, O–H, or N–H bonds.
Substitution Reactions: The presence of the chloro and trifluoromethyl groups allows for nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Photochemical Activation: UV light (ca.
Thermal Activation: Heating to temperatures around 110-130°C can induce carbene formation.
Nucleophilic Reagents: Various nucleophiles, such as amines and alcohols, can react with the compound under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, photochemical activation typically leads to carbene insertion products, while nucleophilic substitution can yield a variety of substituted derivatives .
Scientific Research Applications
3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine has a wide range of scientific research applications:
Biological Target Identification: The compound is used as a photoaffinity label to identify biological targets by forming covalent bonds with nearby molecules upon activation.
Proteomics: It is employed in proteomics to study protein interactions and functions.
Polymer Crosslinking: The reactive carbene intermediates generated from this compound are used to crosslink polymers, enhancing their mechanical properties.
Adhesion: It is used in the adhesion of commodity plastics due to its ability to form strong covalent bonds.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine involves the generation of reactive carbene intermediates upon activation. These carbenes can insert into various bonds, such as C–H, O–H, and N–H, forming new covalent bonds . This reactivity is harnessed in various applications, from biological labeling to polymer crosslinking .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-3-(trifluoromethyl)-3H-diazirine
- 3-(4-(Methoxymethoxy)phenyl)-3-(trifluoromethyl)-3H-diazirine
- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
Uniqueness
3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is unique due to its chloro and trifluoromethyl groups, which enhance its reactivity and stability. These groups also allow for a broader range of chemical reactions and applications compared to similar compounds .
Properties
IUPAC Name |
3-chloro-3-[4-(trifluoromethyl)phenyl]diazirine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7(13-14-7)5-1-3-6(4-2-5)8(10,11)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIULBWQOACIEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557548 |
Source


|
| Record name | 3-Chloro-3-[4-(trifluoromethyl)phenyl]-3H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115127-52-1 |
Source


|
| Record name | 3-Chloro-3-[4-(trifluoromethyl)phenyl]-3H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


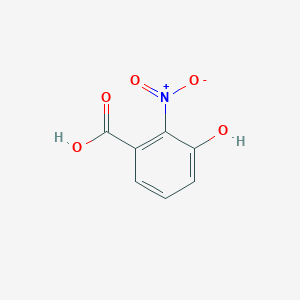
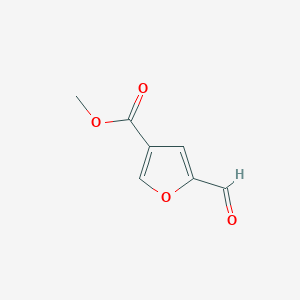
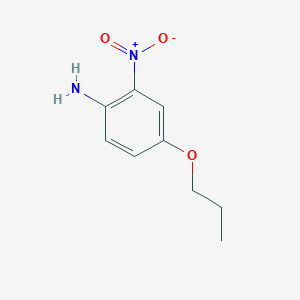
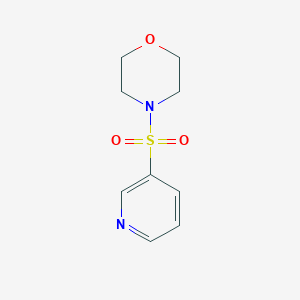

![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2S)-](/img/structure/B181700.png)


